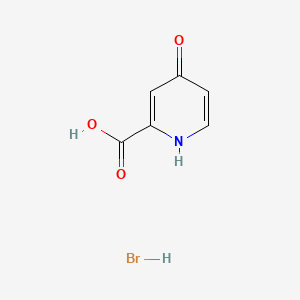

4-Hydroxypicolinic acid hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-oxo-1H-pyridine-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.BrH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWZSFKFYCXGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxypicolinic Acid Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Hydroxypicolinic Acid and its Salts

4-Hydroxypicolinic acid, a pyridine derivative, represents a valuable scaffold in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, allows for diverse chemical modifications and interactions with biological targets. The hydrobromide salt of this compound enhances its stability and solubility, making it more amenable to formulation and preclinical studies. This guide provides a comprehensive overview of a viable synthetic pathway to 4-Hydroxypicolinic Acid Hydrobromide, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations.

A Strategic Approach: Synthesis of 4-Hydroxypicolinic Acid via Decarboxylation of Chelidamic Acid

A robust and efficient pathway to 4-hydroxypicolinic acid involves the selective decarboxylation of chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). Chelidamic acid is a commercially available starting material, making this route attractive for its accessibility and convergence.[1][2]

The Underlying Chemistry: Mechanism of Decarboxylation

The decarboxylation of chelidamic acid is typically achieved through thermal means. The reaction proceeds via a zwitterionic intermediate, where the pyridine nitrogen is protonated by one of the carboxylic acid groups. This protonation facilitates the loss of carbon dioxide, as the electron-withdrawing pyridinium ring stabilizes the resulting carbanion at the 6-position. Subsequent tautomerization yields the more stable 4-hydroxypicolinic acid. The 4-hydroxyl group plays a crucial role in activating the pyridine ring towards this transformation.

Experimental Protocol: Synthesis of 4-Hydroxypicolinic Acid

This protocol outlines the laboratory-scale synthesis of 4-hydroxypicolinic acid from chelidamic acid.

Materials:

-

Chelidamic acid monohydrate (≥95%)

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

-

Inert gas (Nitrogen or Argon)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Deionized water

-

Filtration apparatus (Büchner funnel, filter paper)

-

Heating mantle with a temperature controller

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chelidamic acid monohydrate.

-

Solvent Addition: Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to the flask. The solvent acts as a heat transfer medium and facilitates a uniform reaction temperature.

-

Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) to prevent oxidation of the starting material and product at high temperatures.

-

Heating and Decarboxylation: Heat the reaction mixture to a temperature of approximately 250-260 °C with vigorous stirring. The decarboxylation process will be evident by the evolution of carbon dioxide gas. Maintain this temperature until the gas evolution ceases, typically for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 4-hydroxypicolinic acid, will precipitate out of the solvent.

-

Purification:

-

Filter the crude product and wash it with a low-boiling point organic solvent (e.g., hexane) to remove the high-boiling point solvent.

-

Dissolve the crude product in a hot aqueous solution of sodium hydroxide.

-

Treat the solution with activated carbon to remove colored impurities.

-

Filter the hot solution to remove the activated carbon.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. 4-Hydroxypicolinic acid will precipitate as a white to off-white solid.

-

Collect the purified product by filtration, wash with cold deionized water, and dry under vacuum.

-

Final Step: Formation of 4-Hydroxypicolinic Acid Hydrobromide

The final step in the synthesis is the conversion of the free acid to its hydrobromide salt. This is a standard acid-base reaction where the basic pyridine nitrogen is protonated by hydrobromic acid.

Experimental Protocol: Hydrobromination

Materials:

-

4-Hydroxypicolinic acid

-

Hydrobromic acid (HBr), 48% aqueous solution or HBr in acetic acid

-

Anhydrous ethanol or isopropanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve the purified 4-hydroxypicolinic acid in a minimal amount of warm anhydrous ethanol or isopropanol in a round-bottom flask with stirring.

-

Acid Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of hydrobromic acid (e.g., 48% aqueous solution or a solution in acetic acid) dropwise with continuous stirring. The use of a non-aqueous solution of HBr can be advantageous to minimize the presence of water.

-

Precipitation: The 4-hydroxypicolinic acid hydrobromide salt will precipitate out of the solution upon addition of the acid. To enhance precipitation, an anti-solvent such as diethyl ether can be slowly added to the mixture.

-

Isolation and Drying: Collect the precipitated salt by filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual solvent. Dry the final product under vacuum to obtain 4-hydroxypicolinic acid hydrobromide as a crystalline solid.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Chelidamic acid | [1][2] |

| Product | 4-Hydroxypicolinic acid hydrobromide | |

| Typical Yield (Decarboxylation) | 70-85% | Estimated |

| Typical Yield (Hydrobromination) | >95% | Estimated |

| Purity (Final Product) | >98% (by HPLC) | |

| Melting Point | ~280 °C (decomposes) | [3] |

| Molecular Formula | C₆H₆BrNO₃ | |

| Molecular Weight | 219.02 g/mol |

Visualizing the Pathway and Workflow

Synthesis Pathway of 4-Hydroxypicolinic Acid Hydrobromide

Caption: Synthesis of 4-Hydroxypicolinic Acid Hydrobromide from Chelidamic Acid.

Experimental Workflow for Synthesis

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Perspectives

The synthesis of 4-hydroxypicolinic acid hydrobromide via the decarboxylation of chelidamic acid presents a practical and efficient route for obtaining this valuable compound. The methodology is robust and utilizes readily available starting materials. For drug development professionals, this guide provides a solid foundation for the synthesis of this key intermediate, enabling further derivatization and exploration of its therapeutic potential. Future work could focus on optimizing the decarboxylation reaction conditions to improve yield and minimize the use of high-boiling point solvents, potentially exploring catalytic or microwave-assisted methods to enhance the sustainability of the process.

References

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 2018.

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health.

-

Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents, US9475771B2.

-

Chelidamic acid | Amino Acid Decarboxylase Inhibitor. MedchemExpress.com.

-

Chelidonic acid. Wikipedia.

-

PROCESS FOR THE PREPARATION OF 4-ALKOXY-3-HYDROXYPICOLINIC ACIDS. European Patent Office, EP 3405034 B1.

-

279704 Chelidamic Acid CAS: 138-60-3. Bio-Connect.

-

Chelidamic acid hydrate, ≥95%, powder. Sigma-Aldrich.

-

Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society.

-

Pyridine hydrobromide synthesis. ChemicalBook.

-

Protonation of Chelidamic Acid: Thermodynamic Analysis and Crystal Structure. ResearchGate.

-

Pyridine hydrobromide: unlocking a new chemical key for scientific research and industry. LookChem.

-

Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids. Google Patents, WO2017127791A1.

-

Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. Google Patents, CN101148435A.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

-

Chelidamic acid synthesis. ChemicalBook.

-

4-Hydroxypicolinic acid (Cas 22468-26-4). Parchem.

Sources

4-Hydroxypicolinic acid hydrobromide chemical properties

An In-Depth Technical Guide to 4-Hydroxypicolinic Acid Hydrobromide: A Prolyl-4-Hydroxylase Inhibitor

Introduction

4-Hydroxypicolinic acid, and its hydrobromide salt, represents a class of small molecules that have garnered significant attention in the fields of biochemistry and drug development.[1][2] As a structural analog of 2-oxoglutarate, it functions as a potent inhibitor of a critical class of enzymes known as prolyl-4-hydroxylases (P4Hs).[3][4] These enzymes are central to two major biological processes: the biosynthesis of collagen and the cellular response to oxygen availability.[5] By modulating the activity of P4Hs, 4-hydroxypicolinic acid provides a powerful chemical tool for researchers and a promising scaffold for the development of therapeutics targeting a range of pathologies, including anemia, ischemic diseases, and fibrosis.[5] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of 4-hydroxypicolinic acid hydrobromide for researchers and drug development professionals.

Physicochemical and Structural Properties

4-Hydroxypicolinic acid is a pyridinecarboxylic acid derivative.[1][2] The hydrobromide salt enhances its solubility and stability for experimental use. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 4-Hydroxypyridine-2-carboxylic acid hydrobromide | [1] |

| CAS Number | 22468-26-4 (for free acid) | [1][6] |

| Molecular Formula | C₆H₅NO₃ · HBr | [1][7] |

| Molecular Weight | 220.02 g/mol (Hydrobromide Salt); 139.11 g/mol (Free Acid) | [1][6][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility | Slightly soluble in water | [8][9] |

| Melting Point | Approximately 280°C (decomposes) | [8][9] |

| pKa (Predicted) | 1.20 ± 0.50 | [8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6][8] |

Synthesis and Characterization

The synthesis of 4-hydroxypicolinic acid can be achieved through various organic chemistry routes, often starting from commercially available pyridine derivatives. A common conceptual approach involves the oxidation of a corresponding methylpyridine or the hydrolysis of a cyanopyridine. For instance, a synthetic route could be adapted from procedures used for similar compounds, such as the hydrolysis of a nitrile group on the pyridine ring under strong acidic or basic conditions.[10]

Causality in Synthesis: The choice of a nitrile hydrolysis route is often favored due to the stability of the pyridine ring under these conditions and the high yields achievable. The final salt formation with hydrobromic acid is a straightforward acid-base reaction designed to produce a stable, crystalline solid that is more amenable to handling and formulation than the free acid.

Structural Characterization: To ensure the identity and purity of synthesized 4-hydroxypicolinic acid hydrobromide, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the specific chemical environment of each proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the hydroxyl group (O-H stretch).

Mechanism of Action: Inhibition of Prolyl-4-Hydroxylase

The biological activity of 4-hydroxypicolinic acid stems from its role as an inhibitor of 2-oxoglutarate-dependent dioxygenases, particularly the prolyl-4-hydroxylase (P4H) family.[3][4][5]

The P4H Enzyme Family: P4Hs catalyze the hydroxylation of proline residues in substrate proteins.[11] This reaction requires Fe²⁺ as a cofactor, O₂ and 2-oxoglutarate as co-substrates, and ascorbate to maintain the iron in its reduced ferrous state.[5] There are two main subfamilies of P4Hs:

-

Collagen P4Hs (C-P4Hs): Located in the endoplasmic reticulum, these enzymes hydroxylate proline residues on procollagen chains. This modification is essential for the formation of the stable triple-helical structure of collagen.[3][4][11]

-

Hypoxia-Inducible Factor P4Hs (HIF-P4Hs or PHDs): These enzymes are located in the cytoplasm and nucleus and target the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) transcription factor.[5]

Inhibition Mechanism: 4-Hydroxypicolinic acid acts as a competitive inhibitor with respect to 2-oxoglutarate.[3][4] Its structure mimics the co-substrate, allowing it to bind to the active site of the P4H enzyme. By coordinating with the Fe²⁺ ion, it prevents the binding of 2-oxoglutarate and subsequent catalytic activity, effectively shutting down the hydroxylation of proline residues.

The HIF-1 Signaling Pathway: A Core Target

The most profound pharmacological effect of inhibiting HIF-P4Hs is the stabilization of HIF-1α, a master regulator of oxygen homeostasis.[12][13][14]

-

Under Normoxic (Normal Oxygen) Conditions: HIF-P4Hs use available oxygen to hydroxylate specific proline residues on the HIF-1α subunit.[12][15] This hydroxylation event acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.[15][16] As a result, HIF-1α levels are kept extremely low.

-

Under Hypoxic (Low Oxygen) Conditions: The activity of HIF-P4Hs is inhibited due to the lack of their co-substrate, molecular oxygen.[12][13] This prevents HIF-1α hydroxylation and degradation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[13][14][15] This leads to the transcription of hundreds of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., erythropoietin, EPO), and anaerobic metabolism.[14][16]

By inhibiting HIF-P4Hs, 4-hydroxypicolinic acid hydrobromide effectively mimics a state of hypoxia, leading to the stabilization of HIF-1α and the activation of its downstream targets even under normal oxygen conditions.

Caption: HIF-1 signaling pathway under normoxia vs. hypoxia/P4H inhibition.

Applications in Research and Drug Development

The ability of 4-hydroxypicolinic acid hydrobromide to stabilize HIF-1α makes it a valuable tool and therapeutic lead:

-

Anemia: By stabilizing HIF-1α, the compound can stimulate the endogenous production of erythropoietin (EPO) in the kidneys, promoting the formation of red blood cells. This makes it a potential oral therapeutic for anemia associated with chronic kidney disease.[5]

-

Ischemic Diseases: In conditions like myocardial infarction and stroke, upregulating HIF-1α can promote angiogenesis (the formation of new blood vessels) and enhance cell survival in oxygen-deprived tissues.[5]

-

Fibrosis Research: C-P4H inhibitors are being investigated to reduce the excessive deposition of collagen in fibrotic diseases affecting organs like the liver and lungs.[11] While 4-hydroxypicolinic acid primarily targets HIF-P4Hs, its scaffold is relevant to the development of more selective C-P4H inhibitors.

Experimental Protocol: In Vitro P4H Enzyme Inhibition Assay

To quantify the inhibitory potential of compounds like 4-hydroxypicolinic acid hydrobromide, a robust in vitro enzyme assay is essential. The Succinate-Glo™ Hydroxylase Assay is a modern, luminescence-based method that measures the production of succinate, a co-product of the P4H reaction.[17][18][19]

Principle of the Assay: The P4H enzyme converts 2-oxoglutarate to succinate. The Succinate-Glo™ reagent contains enzymes that utilize succinate in a series of reactions culminating in the production of ATP. The final enzyme in the cascade, luciferase, uses this ATP to generate a light signal that is directly proportional to the amount of succinate produced, and therefore, to the activity of the P4H enzyme.

Step-by-Step Methodology: [17][18]

-

Compound Preparation:

-

Prepare a stock solution of 4-Hydroxypicolinic acid hydrobromide (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).

-

-

Enzyme Reaction Setup:

-

In a 96-well or 384-well white plate, add 2-5 µL of the diluted inhibitor or vehicle control (DMSO/water).

-

Add 5 µL of a reaction master mix containing:

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 5 µL of 100 µM α-ketoglutarate to each well to start the enzymatic reaction.[17]

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 10 µL of Succinate Detection Reagent I to each well.[17]

-

Mix on a plate shaker for 30 seconds and incubate at room temperature for 60 minutes. This step converts succinate to ATP.

-

Add 20 µL of Succinate Detection Reagent II to each well.[17]

-

Incubate at room temperature for 10 minutes. This step generates the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro P4H enzyme inhibition assay.

Conclusion

4-Hydroxypicolinic acid hydrobromide is a pivotal research tool for investigating the complex roles of prolyl-4-hydroxylase enzymes. Its ability to chemically induce a hypoxic response by stabilizing HIF-1α has provided invaluable insights into cellular oxygen sensing pathways. For drug development professionals, it serves as a foundational scaffold for designing novel therapeutics aimed at treating anemia, ischemia, and other conditions where the modulation of the HIF pathway is beneficial. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental handling is crucial for leveraging its full scientific and therapeutic potential.

References

- Vertex AI Search. (n.d.). Hypoxia Signaling.

- KEGG. (n.d.). HIF-1 signaling pathway - Homo sapiens (human).

- Patsnap Synapse. (2024, June 25). What are P4HA inhibitors and how do they work?.

- Cusabio. (n.d.). HIF-1 signaling pathway.

- Al Tameemi, W., et al. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Journal of Experimental & Clinical Cancer Research.

- Wikipedia. (n.d.). Hypoxia-inducible factor.

- Myllyharju, J. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Journal of Drug Discovery.

- Santa Cruz Biotechnology. (n.d.). P4HA Inhibitors.

- Myllyharju, J. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Journal of Drug Discovery.

- Myllyharju, J. (n.d.). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Taylor & Francis Online.

- Google Patents. (n.d.). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- Raines, R. T., et al. (n.d.). Direct and continuous assay for prolyl 4-hydroxylase. PMC - PubMed Central.

- MDPI. (n.d.). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals.

- PubMed. (2020, September 10). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals.

- ResearchGate. (2025, October 16). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals.

- Santa Cruz Biotechnology. (n.d.). 4-Hydroxypicolinic acid | CAS 22468-26-4.

- ChemBK. (2024, April 9). 4-HYDROXYPICOLINIC ACID.

- Guidechem. (n.d.). Hidrobromida del ácido 4-hidroxipicolínico 125545-96-2 wiki.

- Aribo Biotechnology. (n.d.). 22468-26-4 | 4-Hydroxypicolinic acid.

- Parchem. (n.d.). 4-Hydroxypicolinic acid (Cas 22468-26-4).

- Pharmaffiliates. (n.d.). CAS No : 22468-26-4 | Product Name : 4-Hydroxypicolinic Acid.

- ChemicalBook. (2025, July 4). 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4 [chemicalbook.com]

- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. guidechem.com [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. parchem.com [parchem.com]

- 10. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 11. What are P4HA inhibitors and how do they work? [synapse.patsnap.com]

- 12. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 13. cusabio.com [cusabio.com]

- 14. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 15. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 16. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Navigating the Analytical Landscape of 4-Hydroxypicolinic Acid: A Technical Guide for Researchers

This guide provides an in-depth technical overview of 4-Hydroxypicolinic acid, a pyridinecarboxylic acid of interest to researchers in analytical chemistry, proteomics, and drug development. While a dedicated CAS number for the hydrobromide salt of 4-Hydroxypicolinic acid is not readily found in public databases, the parent compound is well-documented. This document will serve as a comprehensive resource, detailing the compound's core properties and exploring its potential applications, with a particular focus on its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, drawing parallels with its well-studied isomer, 3-Hydroxypicolinic acid.

Core Compound Identification

-

Compound Name: 4-Hydroxypicolinic Acid

The hydrobromide salt would be formed by the protonation of the pyridine nitrogen, leading to an increase in molecular weight and altered solubility characteristics, which can be advantageous in specific experimental protocols. Researchers procuring this compound should verify the exact form and obtain lot-specific data from the supplier.[1]

Physicochemical Properties: A Tabulated Summary

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. The following table summarizes the key properties of 4-Hydroxypicolinic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₃ | [1][3][4] |

| Molar Mass | 139.11 g/mol | [1][3] |

| Melting Point | ~280°C | [2] |

| Water Solubility | Slightly soluble | [2] |

| Appearance | Powder or crystals |

Note: These properties are for the parent compound, 4-Hydroxypicolinic acid. The hydrobromide salt is expected to exhibit higher solubility in aqueous solutions.

Application Spotlight: MALDI Mass Spectrometry Matrix

While direct applications of 4-Hydroxypicolinic acid are not as extensively documented as its isomer, 3-Hydroxypicolinic acid (3-HPA), its structural similarity suggests a strong potential for use as a MALDI matrix. 3-HPA is a well-established matrix, particularly for the analysis of oligonucleotides and oligosaccharides by MALDI-MS.[9][10][11] The function of a MALDI matrix is to co-crystallize with an analyte and absorb laser energy, leading to a soft ionization of the analyte molecules. The choice of matrix is critical and analyte-dependent.

The rationale for investigating 4-Hydroxypicolinic acid as a MALDI matrix is grounded in the shared chemical features with 3-HPA: a UV-absorbing pyridine ring and a carboxylic acid group that can facilitate proton transfer during the ionization process.

Causality in Matrix Selection: Why Hydroxypicolinic Acids?

Hydroxypicolinic acids are effective MALDI matrices for nucleic acids for several key reasons:

-

UV Absorption: The aromatic ring structure efficiently absorbs the UV laser energy (typically from a nitrogen laser at 337 nm or a Nd:YAG laser at 355 nm).

-

Analyte Compatibility: The acidic nature of these matrices is particularly conducive to the analysis of negatively charged oligonucleotides.

-

Co-crystallization: They readily form a fine, homogenous crystalline lattice when mixed with the analyte solution, which is crucial for reproducible ionization.

The following section provides a detailed protocol for the evaluation of 4-Hydroxypicolinic acid as a MALDI matrix, based on established methods for 3-HPA.[12]

Experimental Protocol: Evaluating 4-Hydroxypicolinic Acid as a MALDI Matrix for Oligonucleotide Analysis

This protocol provides a self-validating system for assessing the efficacy of 4-Hydroxypicolinic acid as a MALDI matrix.

Reagent and Solution Preparation

-

Matrix Solution: Prepare a saturated solution of 4-Hydroxypicolinic acid in a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. Vortex thoroughly to ensure saturation.[12] Rationale: The organic solvent promotes co-crystallization, while the acidic aqueous phase ensures analyte and matrix solubility and provides a source of protons for ionization.

-

Analyte Solution: Dissolve a standard oligonucleotide (e.g., a 20-mer DNA oligonucleotide) in nuclease-free water to a final concentration of 10 pmol/µL.

-

Optional Co-matrix/Additive: Prepare a 0.1 M solution of ammonium citrate, dibasic, in water.[12] Rationale: Citrate ions can chelate sodium and potassium ions, which otherwise form adducts with the negatively charged phosphate backbone of oligonucleotides, leading to spectral complexity and reduced signal intensity.[12]

Sample Spotting and Crystallization

The "dried-droplet" method is a common and effective technique for MALDI sample preparation.

-

Pre-mixing: In a microcentrifuge tube, mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of analyte and 1 µL of matrix). If using the additive, the ratio can be adjusted to 1:2:1 (analyte:matrix:additive).

-

Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a MALDI target plate.

-

Crystallization: Allow the droplet to air-dry at room temperature. A thin, uniform crystalline film should form. Rationale: Slow, even evaporation is key to forming a homogenous crystal lattice, which is essential for achieving good shot-to-shot reproducibility during laser irradiation.

Workflow Diagram: MALDI Sample Preparation

Caption: Workflow for preparing oligonucleotide samples using a hydroxypicolinic acid matrix for MALDI-MS analysis.

Mass Spectrometry Analysis

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the mass range of the analyte.

-

Acquisition: Acquire mass spectra in negative ion linear mode for oligonucleotides. The laser power should be adjusted to the minimum level required to obtain good signal intensity, minimizing analyte fragmentation.

-

Data Evaluation: Assess the quality of the spectrum based on signal-to-noise ratio, resolution, and the presence or absence of salt adducts. Compare the results obtained with 4-Hydroxypicolinic acid to those from a known standard matrix like 3-HPA.

Trustworthiness and Self-Validation

The described protocol is inherently self-validating. By comparing the spectral quality obtained with 4-Hydroxypicolinic acid against a well-established matrix like 3-HPA under identical conditions, a researcher can definitively determine its efficacy. Key performance indicators include:

-

Signal Intensity: A successful matrix will yield a high-intensity signal for the analyte's molecular ion.

-

Resolution: The ability to resolve the isotopic peaks of the analyte is a measure of the "softness" of the ionization process.

-

Adduct Formation: A superior matrix/preparation method will minimize the formation of sodium and potassium adducts.

Broader Context and Future Directions

Beyond MALDI-MS, hydroxypicolinic acid derivatives are intermediates in the synthesis of various compounds, including fungicides and pharmaceuticals.[13] The unique chemical scaffold of 4-Hydroxypicolinic acid makes it a valuable building block for medicinal chemists and a subject of ongoing research. Its potential to form metal complexes also opens avenues for its use in developing antimicrobial agents.[10]

For drug development professionals, understanding the analytical behavior of such compounds is crucial for characterization, quality control, and metabolite identification studies. The methodologies outlined in this guide provide a robust framework for the rigorous scientific investigation of 4-Hydroxypicolinic acid and its derivatives.

References

-

4-HYDROXYPICOLINIC ACID - ChemBK. (2024, April 9). Retrieved from [https://www.chembk.com/en/chem/4-Hydroxypicolinic acid]([Link] acid)

-

22468-26-4 | 4-Hydroxypicolinic acid. Aribo Biotechnology. Retrieved from [Link]

-

4-Hydroxypicolinic acid | 22468-26-4. Appchem. Retrieved from [Link]

-

CAS No : 22468-26-4 | Product Name : 4-Hydroxypicolinic Acid. Pharmaffiliates. Retrieved from [Link]

-

3-Hydroxypicolinic acid, 1g. Bruker Store. Retrieved from [Link]

-

Matrix Recipes. Harvard Center for Mass Spectrometry. Retrieved from [Link]

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2016). Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. appchemical.com [appchemical.com]

- 5. 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. a2bchem.com [a2bchem.com]

- 8. chembk.com [chembk.com]

- 9. store.bruker.com [store.bruker.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 3-Hydroxypicolinic Acid (3-HPA) MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]

- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 13. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Hydroxypicolinic Acid Hydrobromide in Organic Solvents

Abstract

Introduction: The Significance of Salt Formation and Solubility

4-Hydroxypicolinic acid is a heterocyclic building block utilized in various fields of chemical synthesis. Like many pharmaceutical intermediates, its native form—a zwitterionic free acid—possesses specific solubility characteristics that may not be optimal for all applications, such as purification, reaction chemistry, or formulation. Salt formation is a fundamental strategy employed to modulate these properties. By converting the parent molecule into a salt, such as the hydrobromide, its polarity, crystal lattice energy, and subsequent interactions with solvents are significantly altered.

This guide focuses specifically on the hydrobromide salt. The protonation of the pyridine nitrogen atom by hydrobromic acid dramatically increases the molecule's polarity, transforming it from a slightly polar, amphoteric compound into a highly polar, cationic salt. Understanding the solubility of this salt in various organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for reactions where 4-hydroxypicolinic acid hydrobromide is a reactant or product.

-

Purification: Designing efficient crystallization, precipitation, and extraction protocols.

-

Formulation: Developing delivery systems where the salt form offers advantages in stability or dissolution.

This document will first explore the underlying physicochemical principles governing the solubility of this salt, then present inferred qualitative solubility information, and finally, provide a rigorous, step-by-step protocol for its quantitative determination.

Physicochemical Properties: A Tale of Two Forms

The difference in solubility between 4-hydroxypicolinic acid and its hydrobromide salt is rooted in their distinct molecular structures and resultant intermolecular forces.

-

4-Hydroxypicolinic Acid (Free Acid): This molecule contains both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen, alongside a phenolic hydroxyl group. It can act as a proton donor and acceptor, leading to strong intermolecular hydrogen bonding in its solid state. It is described in chemical literature as being "slightly soluble in water".[1]

-

4-Hydroxypicolinic Acid Hydrobromide (Salt): Treatment with hydrobromic acid (HBr) protonates the most basic site, the pyridine nitrogen. This creates a pyridinium cation and a bromide anion. The resulting ionic character makes the molecule significantly more polar than its free acid precursor.

- HBr >]; salt_structure [label=< Pyridinium Cation + Bromide Anion Increased Polarity Ionic Interactions >]; }

Caption: Protonation of 4-hydroxypicolinic acid to form its hydrobromide salt.

This structural change is the primary determinant of its solubility profile. The principle of "like dissolves like" dictates that this highly polar, ionic salt will be most soluble in polar solvents capable of solvating both the pyridinium cation and the bromide anion.

Theoretical Framework and Qualitative Solubility Analysis

Based on fundamental chemical principles and inferences from related compounds in the literature, we can construct a qualitative solubility profile for 4-hydroxypicolinic acid hydrobromide.

3.1. Solvent-Solute Interactions

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be excellent solvents. Their hydroxyl groups can form strong hydrogen bonds with the carboxyl and hydroxyl groups of the cation and can effectively solvate the bromide anion. The high dielectric constant of these solvents helps to overcome the crystal lattice energy of the salt. Patents describing related processes show that forming an HBr salt of a molecule can render it water-soluble, allowing for extraction from an organic phase into an aqueous one.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the pyridinium cation effectively. Solvation of the bromide anion is less effective than in protic solvents, but solubility is still expected to be significant. Acetonitrile has been used as a reaction solvent for the synthesis of other picolinium bromides.[3] Dimethyl sulfoxide (DMSO) has also been noted as a solvent for related structures.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack the ability to form strong interactions with ionic species and have low dielectric constants. Consequently, 4-hydroxypicolinic acid hydrobromide is expected to be poorly soluble or practically insoluble in these solvents. This is supported by synthetic procedures for related picolinium salts, where products are often washed with solvents like diethyl ether or ethyl acetate to remove less polar impurities, or precipitate out of reaction mixtures in solvents like toluene.[3][5]

3.2. Summary of Inferred Qualitative Solubility

The following table summarizes the expected solubility based on the analysis of the compound's structure and data from related molecules. Note: This is a predictive summary and must be confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Evidence from Related Compounds |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions. HBr salts of similar molecules are known to be water-soluble.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions. Acetonitrile and DMSO are used as solvents in syntheses involving related salts.[3][4] |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Sparingly Soluble | Limited ability to solvate ions. Ethyl acetate is used as a washing solvent, implying low solubility.[5] |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Very Low / Insoluble | Weak van der Waals forces are insufficient to overcome the salt's crystal lattice energy. Picolinium salts precipitate from toluene and are washed with diethyl ether.[3][5] |

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction and obtain accurate, quantitative data, a rigorous experimental protocol is necessary. The Isothermal Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is widely accepted in the pharmaceutical industry.[6][7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid material.[8]

4.1. Principle

An excess amount of 4-hydroxypicolinic acid hydrobromide is suspended in the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, typically HPLC-UV.[8][9]

4.2. Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

4.3. Detailed Step-by-Step Methodology

This protocol must be a self-validating system; the key is to prove that equilibrium has been reached.[6]

-

Materials & Equipment:

-

4-Hydroxypicolinic acid hydrobromide (solid, purity >99%).

-

Organic solvents (HPLC grade or equivalent).

-

Analytical balance.

-

Glass vials with Teflon-lined screw caps.

-

Orbital shaker or vial rotator within a temperature-controlled incubator.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Volumetric flasks and pipettes.

-

Calibrated HPLC-UV system.

-

-

Preparation:

-

For each solvent, add an excess of solid 4-hydroxypicolinic acid hydrobromide to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add ~20 mg of solid to 2 mL of solvent.

-

Record the exact mass of the solid and the volume of solvent added.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

The goal of agitation is to ensure the entire solvent is in contact with the solid, but not so vigorous as to cause particle attrition.[6]

-

Allow the samples to equilibrate for an initial period, typically 24 hours.[7]

-

-

Sampling and Phase Separation:

-

After the initial equilibration period, stop agitation and allow the vials to stand for 30 minutes for the solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials (e.g., 10 minutes at 10,000 rpm).

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from contaminating the sample.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a multi-point calibration curve using stock solutions of 4-hydroxypicolinic acid hydrobromide of known concentrations.

-

Analyze the diluted samples by HPLC-UV and determine the concentration from the calibration curve.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the apparent solubility at that time point.

-

-

Equilibrium Verification (Self-Validation):

-

Return the original vials to the shaker and continue agitation.

-

Repeat the sampling and analysis procedure at a later time point (e.g., 48 hours).

-

Equilibrium is considered to be reached when the measured solubility values from two consecutive time points are statistically identical (e.g., within ±5%).[6] If the concentration increases, equilibrium has not yet been reached.

-

Conclusion

While direct, quantitative solubility data for 4-hydroxypicolinic acid hydrobromide in organic solvents is scarce, a robust understanding of its behavior can be achieved by applying fundamental principles of chemical structure and polarity. As a highly polar, ionic salt, it is predicted to be most soluble in polar protic solvents like methanol and water, moderately soluble in polar aprotic solvents like DMSO and acetonitrile, and poorly soluble in nonpolar media such as toluene and hexanes.

This guide provides the theoretical foundation for making informed solvent selections and, critically, offers a detailed, authoritative experimental protocol for the quantitative determination of its thermodynamic solubility. By following the Isothermal Shake-Flask method outlined herein, researchers and drug development professionals can generate the reliable, high-quality data necessary to optimize synthetic processes, design effective purification strategies, and advance their development programs with confidence.

References

Due to system limitations, direct URLs cannot be verified as clickable. The source information is provided for verification.

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies

- Title: 4-Hydroxy-2-pyridinecarboxylic Acid 22468-26-4 Source: Tokyo Chemical Industry Co., Ltd.

- Title: 22468-26-4 | 4-Hydroxypicolinic acid Source: Aribo Biotechnology

- Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: ACS Public

- Title: US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids Source: Google P

- Title: 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4 Source: ChemicalBook

- Title: Wide-Antimicrobial Spectrum of Picolinium Salts Source: PMC - NIH

- Title: Thermodynamic Solubility Assay Source: Evotec

- Title: (PDF) Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.

- Title: Solubility of Organic Salts in Solvent–Antisolvent Mixtures Source: ACS Public

- Title: Summary of experimental solubility data of 4-hydroxybenzoic acid in...

- Title: WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids Source: Google P

- Title: OECD 105 - W

- Title: Solubility Toolbox for Successful Design of Drug Candid

- Title: Solubility testing in accordance with the OECD 105 Source: FILAB

- Title: API Solubility and Dissolution Enhancement Via Formul

- Title: Synthesis and crystal structure of a new pyridinium bromide salt Source: NIH

- Title: PROCESS FOR THE PREPARATION OF 4-ALKOXY-3-HYDROXYPICOLINIC ACIDS Source: European P

- Title: OECD 105 - Water Solubility Test

- Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec

- Title: 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 Source: PubChem

- Title: 4-Hydroxypyridine synthesis Source: ChemicalBook

- Title: Water-soluble or Not? A Simple Question Difficult to Answer Source: TEGEWA

- Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs

- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Public

- Title: Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands Source: ACS Public

- Title: Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method Source: EPA NEIPS

- Title: Solubility of Organic Compounds Source: University of Toronto

- Title: Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing Source: PMC - NIH

- Title: Cetylpyridinium Bromide | C21H38N.Br | CID 8816 Source: PubChem

- Title: 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm Source: BLD Pharm

- Title: Solubilities of bromide salts of aluminum, cobalt, lead, manganese, potassium, and sodium when sparged with hydrogen bromide Source: CDC Stacks

Sources

- 1. 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4 [chemicalbook.com]

- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 3. Wide-Antimicrobial Spectrum of Picolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. evotec.com [evotec.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide to 4-Hydroxypicolinic Acid Hydrobromide: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-Hydroxypicolinic acid hydrobromide, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental chemical properties, provides detailed synthetic protocols, and explores its current and potential applications, grounded in authoritative scientific literature.

Core Molecular Attributes

4-Hydroxypicolinic acid hydrobromide is the hydrobromide salt of 4-Hydroxypicolinic acid. The formation of the salt occurs through the protonation of the pyridine nitrogen by hydrobromic acid. This conversion is a standard chemical practice to enhance the solubility and stability of the parent compound.

Molecular Formula and Weight

The chemical structures and calculated molecular weights of the parent acid and its hydrobromide salt are presented below.

-

Hydrobromic Acid: HBr

-

4-Hydroxypicolinic Acid Hydrobromide: C₆H₆BrNO₃

The molecular weight of 4-Hydroxypicolinic acid is approximately 139.11 g/mol [1][2]. The molecular weight of hydrogen bromide is 80.91 g/mol . Therefore, the molecular weight of 4-Hydroxypicolinic acid hydrobromide is calculated to be 220.02 g/mol .

Physicochemical Properties

The properties of 4-Hydroxypicolinic acid hydrobromide are largely influenced by both the parent picolinic acid derivative and the hydrobromide salt form. The following table summarizes the known properties of the parent compound, which provide a baseline for understanding the characteristics of the hydrobromide salt. The salt form is expected to have higher water solubility and a different melting point compared to the free acid.

| Property | Value (for 4-Hydroxypicolinic Acid) | References |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | ca. 280°C | [4] |

| Water Solubility | Slightly soluble | [4] |

| Predicted Boiling Point | 582.3±35.0 °C | [5] |

| Predicted Density | 1.485±0.06 g/cm³ | [5] |

Synthesis and Manufacturing

4-Hydroxypicolinic acid itself serves as a crucial starting material. Its derivatives are key intermediates in the synthesis of fungicidal heterocyclic aromatic amides[6]. The synthesis of 4-Hydroxypicolinic acid hydrobromide from its parent acid is a straightforward acid-base reaction.

General Synthetic Workflow

The formation of the hydrobromide salt involves the reaction of 4-Hydroxypicolinic acid with hydrobromic acid. This process is analogous to the preparation of other pyridinium salts[7]. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, accepting a proton from the strong acid, HBr.

Caption: Potential therapeutic applications of 4-Hydroxypicolinic acid derivatives.

Conclusion

4-Hydroxypicolinic acid hydrobromide is a valuable chemical entity with significant potential, primarily as a versatile intermediate in the synthesis of bioactive molecules. Its straightforward preparation and the known biological activities of related picolinic acid derivatives make it an attractive scaffold for further investigation in drug discovery and materials science. This guide provides a foundational understanding for researchers and developers working with this compound, emphasizing the importance of its structured and informed application in scientific endeavors.

References

-

The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research. (URL: [Link])

-

Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis - ResearchGate. (URL: [Link])

-

Preparation of pyridinium tribromide - PrepChem.com. (URL: [Link])

-

4-HYDROXYPICOLINIC ACID - ChemBK. (URL: [Link])

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P

-

recrystallisation of pyridinium tribromide - Sciencemadness.org. (URL: [Link])

-

Pyridine hydrobromide perbromide mediated regioselective heterocyclization of ortho-cyclohexenyl phenols - Canadian Science Publishing. (URL: [Link])

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. (URL: [Link])

-

CAS No : 22468-26-4 | Product Name : 4-Hydroxypicolinic Acid | Pharmaffiliates. (URL: [Link])

-

3-Hydroxypicolinic acid - Grokipedia. (URL: [Link])

-

3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Hydroxy-2-pyridinecarboxylic Acid | 22468-26-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. parchem.com [parchem.com]

- 5. chembk.com [chembk.com]

- 6. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Hydroxypicolinic Acid Compounds

For Immediate Release

A comprehensive exploration of the origins, development, and evolving applications of 4-Hydroxypicolinic acid (4-HPCA) and its derivatives, offering a critical resource for researchers, scientists, and professionals in drug development and materials science.

This technical guide provides a detailed narrative of 4-Hydroxypicolinic acid (4-HPCA), a heterocyclic compound that has quietly permeated various scientific disciplines. From its foundational synthesis to the development of a diverse family of compounds with significant biological activities, this document traces the intellectual and experimental journey that has shaped our understanding and application of this versatile chemical scaffold. We delve into the historical context of its discovery, chronicle the evolution of its synthetic methodologies, and explore the ever-expanding landscape of its derivatives and their impact on fields ranging from agriculture to medicine.

The Dawn of a Moiety: The First Synthesis of 4-Hydroxypicolinic Acid

While a singular, seminal "discovery" paper for 4-Hydroxypicolinic acid (also known as 4-hydroxy-2-pyridinecarboxylic acid) is not prominently documented in the annals of chemical literature, its intellectual roots can be traced to the burgeoning field of pyridine chemistry in the mid-20th century. The first reported synthesis of this compound is attributed to V. Boekelheide and W. J. Linn in their 1954 publication in the Journal of the American Chemical Society[1][2].

Their work, primarily focused on the rearrangement of pyridine N-oxides, a reaction now famously known as the Boekelheide Rearrangement, provided a novel pathway to functionalized pyridines[2][3]. The synthesis of 4-hydroxypicolinic acid was achieved through the reaction of 4-nitropicolinic acid N-oxide with acetic anhydride, followed by hydrolysis. This process, while not the central theme of their paper, laid the crucial groundwork for accessing this particular isomer of hydroxypicolinic acid.

Early Synthetic Strategies: A Tale of Functional Group Interconversion

The initial synthesis by Boekelheide and Linn highlighted a common theme in early pyridine chemistry: the manipulation of functional groups on a pre-existing pyridine ring. The use of a nitro group as a precursor to the hydroxyl group, via the N-oxide, was a key strategic element. This approach underscored the challenges of direct hydroxylation of the electron-deficient pyridine ring and the ingenuity required to achieve specific substitution patterns.

Alternative early approaches to synthesizing 4-hydroxypyridine derivatives often involved the hydrolysis of corresponding 4-chloropyridines. This method, however, was often hampered by the conditions required for the hydrolysis, which could lead to undesired side reactions.

The Expanding Family: A History of 4-Hydroxypicolinic Acid Derivatives

The true impact of 4-HPCA lies not in the parent molecule itself, but in the vast and diverse family of derivatives that have been synthesized and investigated over the decades. The presence of three key functional handles—the carboxylic acid, the hydroxyl group, and the pyridine ring—provides a rich platform for chemical modification, leading to compounds with a wide array of biological and physical properties.

The Rise of the Picolinate Herbicides: A Revolution in Agriculture

Perhaps the most significant historical and commercial application of picolinic acid derivatives has been in the field of agriculture. Beginning in the mid-20th century, researchers at companies like Dow AgroSciences (now Corteva Agriscience) began to explore the potent herbicidal activity of compounds based on the picolinic acid scaffold[4]. This led to the development of a major class of synthetic auxin herbicides, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately death in susceptible broadleaf weeds.

Key historical developments in this area include the commercialization of:

-

Picloram: Introduced in the 1960s, this highly effective and persistent herbicide became a vital tool for controlling invasive weeds in rangelands and industrial sites.

-

Clopyralid: Commercialized in 1975, this herbicide offered a more selective profile for use in various crops.

-

Aminopyralid: Discovered by modifying the picloram structure, it was commercialized in 2006 and provided enhanced activity at lower application rates[5].

-

Halauxifen-methyl and Florpyrauxifen-benzyl: These more recent additions represent the ongoing evolution of picolinate herbicides, with improved toxicological and environmental profiles[5][6].

The development of these herbicides has been a continuous journey of structure-activity relationship (SAR) studies, aiming to enhance efficacy, broaden the spectrum of controlled weeds, and improve crop safety[6][7][8].

dot

Caption: A timeline illustrating the historical development of key picolinic acid-based herbicides.

Pharmaceutical and Agrochemical Intermediates

Beyond their direct application as herbicides, 4-HPCA and its derivatives serve as crucial intermediates in the synthesis of a wide range of more complex molecules in the pharmaceutical and agrochemical industries[9]. The ability to introduce diverse functionalities onto the pyridine ring, coupled with the reactivity of the carboxylic acid and hydroxyl groups, makes these compounds valuable building blocks for constructing novel bioactive agents.

Modern Synthetic Methodologies: From Classical Reactions to Catalytic Innovations

The synthesis of 4-HPCA and its derivatives has evolved significantly from the early methods. Modern approaches focus on efficiency, scalability, and the introduction of diverse substituents.

Synthesis of the 4-HPCA Core

Modern and scalable routes to the 4-hydroxypicolinic acid core often involve multi-step sequences starting from readily available precursors. One notable approach involves the synthesis from 4-nitropicolinic acid N-oxide, which can be prepared by the nitration of picolinic acid N-oxide[10]. The subsequent reduction of the nitro group and deoxygenation of the N-oxide yields 4-aminopicolinic acid, which can then be converted to the 4-hydroxy derivative via diazotization and hydrolysis.

Another synthetic strategy involves the decarboxylation of 4-hydroxypyridine-2,6-dicarboxylic acid[11][12][13]. This method can be advantageous as the starting dicarboxylic acid can be synthesized from relatively simple precursors.

dot

Caption: Key synthetic pathways to 4-Hydroxypicolinic acid.

Diversification of the Scaffold

The true power of modern synthetic chemistry is realized in the ability to create a vast library of 4-HPCA derivatives. Key reactions employed for this purpose include:

-

Esterification and Amidation: The carboxylic acid group is readily converted to a wide range of esters and amides, allowing for the modulation of solubility, bioavailability, and target engagement.

-

Etherification: The hydroxyl group can be transformed into various ethers, providing another avenue for modifying the molecule's properties.

-

Cross-Coupling Reactions: Modern palladium- and copper-catalyzed cross-coupling reactions enable the introduction of a wide variety of substituents, such as aryl, alkyl, and amino groups, onto the pyridine ring. This has been instrumental in the development of new herbicides and other bioactive compounds.

Biological Activities and Future Directions

While the herbicidal activity of certain picolinic acid derivatives is well-established, the broader biological potential of the 4-HPCA scaffold is an area of ongoing research. The structural similarity of the hydroxypyridine core to various endogenous molecules and known pharmacophores suggests that derivatives of 4-HPCA may possess a range of other biological activities.

Areas of current and future investigation include:

-

Enzyme Inhibition: The pyridine carboxylic acid motif is present in numerous enzyme inhibitors[14][15]. The ability of the 4-HPCA scaffold to chelate metal ions and participate in hydrogen bonding makes it an attractive starting point for the design of new inhibitors for metalloenzymes and other protein targets.

-

Antimicrobial and Antiviral Agents: The pyridine ring is a common feature in many antimicrobial and antiviral drugs. The development of novel 4-HPCA derivatives could lead to new therapeutic agents to combat infectious diseases.

-

Materials Science: The ability of 4-HPCA to coordinate with metal ions also makes it a promising ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, luminescent, and gas storage properties[11].

Conclusion

From its initial synthesis in the mid-20th century, 4-Hydroxypicolinic acid has evolved from a chemical curiosity to a foundational scaffold in both industrial and academic research. The history of its compounds, particularly the picolinate herbicides, is a testament to the power of systematic chemical modification and structure-activity relationship studies. As synthetic methodologies continue to advance and our understanding of biological systems deepens, the future of 4-HPCA and its derivatives holds immense promise for the development of new solutions to challenges in medicine, agriculture, and materials science.

References

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. 2024 Jan 9;29(2):332. [Link]

-

Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. 2024 Apr 17;72(15):7376-7387. [Link]

-

Picolinic acid family of herbicides - management of invasive plants in the western usa. University of Montana Western. [Link]

-

Structures of various picolinic acid auxin herbicides and... - ResearchGate. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023 Feb 2;28(3):1431. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Drug Design, Development and Therapy. 2025 May 20;19:4039-4091. [Link]

-

Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes | Journal of the American Chemical Society - ACS Publications. Journal of the American Chemical Society. 1954, 76, 5, 1286–1291. [Link]

-

The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions - Refubium - Freie Universität Berlin. [Link]

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Drug Des Devel Ther. 2025 May 20;19:4039-4091. [Link]

-

Boekelheide reaction - Wikipedia. [Link]

-

Pyridinecarboxylic acid - Wikipedia. [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids - Google P

-

Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands | Request PDF - ResearchGate. [Link]

-

Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. 1967, 32, 3, 242-245. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives - Semantic Scholar. [Link]

-

Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand - CrystEngComm (RSC Publishing). CrystEngComm. 2011,13, 4930-4936. [Link]

-

Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - MDPI. [Link]

-

Recent trends in the chemistry of pyridine N-oxides - arkat usa. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. [Link]

-

3-Hydroxypicolinic Acid and Some of Its Derivatives | The Journal of Organic Chemistry. The Journal of Organic Chemistry. 1957, 22, 8, 944–947. [Link]

-

HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining. 2022, 23, 1, 123-134. [Link]

-

4-HYDROXYPICOLINIC ACID - ChemBK. [Link]

-

(PDF) A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons - ResearchGate. [Link]

- US3245998A - Processes for the production of picolinic acid dericatives - Google P

-

reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. [Link]

-

Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: first example of stereoselective Boekelheide rearrangement - R Discovery. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical properties of 4-Hydroxypicolinic acid hydrobromide

An In-depth Technical Guide to the Theoretical Properties of 4-Hydroxypicolinic Acid Hydrobromide

Abstract

This technical guide provides a comprehensive examination of the theoretical and known properties of 4-Hydroxypicolinic acid and its hydrobromide salt. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with available experimental data to offer a holistic understanding of the molecule's behavior. We will delve into its structural nuances, including tautomerism, predict its physicochemical properties based on functional group analysis, outline methodologies for its synthesis and characterization, and discuss the specific implications of its formation as a hydrobromide salt. The guide aims to serve as a foundational resource for leveraging this compound in novel research and development applications.

Molecular Structure and Isomerism

4-Hydroxypicolinic acid (CAS: 22468-26-4) is a heterocyclic compound derived from pyridine, featuring both a carboxylic acid and a hydroxyl group.[1] Its formal IUPAC name is 4-Hydroxypyridine-2-carboxylic acid.[1][2] The fundamental structure, however, is more complex than this name suggests due to the existence of a significant tautomeric equilibrium.

Keto-Enol Tautomerism

The presence of a hydroxyl group at the 4-position of a pyridine ring enables a keto-enol tautomerization. The "enol" form is the 4-hydroxypyridine structure, while the "keto" form is the 4-pyridone (or more accurately, 4-oxo-1,4-dihydropyridine) structure. In solution and in the solid state, the equilibrium often strongly favors the zwitterionic pyridone form due to its greater resonance stabilization and potential for strong intermolecular hydrogen bonding. This equilibrium is a critical theoretical property influencing the molecule's reactivity, acidity, and spectroscopic characteristics.

Caption: Tautomeric equilibrium of 4-Hydroxypicolinic acid.

Physicochemical Properties

The theoretical properties of 4-Hydroxypicolinic acid are derived from its constituent functional groups. The hydrobromide salt form is expected to exhibit notable differences, particularly in solubility and melting point.

| Property | 4-Hydroxypicolinic Acid | 4-Hydroxypicolinic Acid Hydrobromide (Predicted) | References |

| CAS Number | 22468-26-4 | 125545-96-2 | [1][3] |

| Molecular Formula | C₆H₅NO₃ | C₆H₆BrNO₃ | [1] |

| Molecular Weight | 139.11 g/mol | 220.02 g/mol | [1] |

| Appearance | White to off-white solid, powder, or crystal | Likely a white to off-white crystalline solid | [4] |

| Melting Point | ~280 °C; reported also as 252 °C (decomposes) | Expected to be higher than the free acid | [4] |

| Water Solubility | Slightly soluble | Expected to be significantly more soluble | [2][5] |

| Predicted pKa₁ (COOH) | ~2-3 | ~2-3 | |

| Predicted pKa₂ (Py-NH⁺) | ~1-2 (for the conjugate acid of the pyridone N) | N/A (Protonated) | |

| Predicted pKa₃ (OH) | ~9-11 (for the pyridone N-H) | ~9-11 |

Acidity and Basicity (pKa)

Understanding the pKa values is fundamental to predicting the behavior of 4-Hydroxypicolinic acid in different pH environments.

-

Carboxylic Acid (pKa₁): The -COOH group is the most acidic proton, with a pKa expected in the range of 2-3, typical for carboxylic acids adjacent to an electron-withdrawing aromatic ring.

-

Pyridine Nitrogen (pKa₂): The most basic site on the molecule is the pyridine ring nitrogen. Its protonation by a strong acid like hydrobromic acid (HBr) is the basis for the formation of the hydrobromide salt.

-

Hydroxyl/Amide Proton (pKa₃): In the favored pyridone tautomer, the proton is on the nitrogen. This N-H proton is weakly acidic, with a pKa likely in the 9-11 range, making it the last to be deprotonated.

Solubility

The free acid exhibits limited water solubility due to its rigid, crystalline structure, though it possesses polar functional groups capable of hydrogen bonding.[2][5]

-

Causality: The formation of the hydrobromide salt introduces a formal positive charge on the pyridine nitrogen and a bromide counter-ion. This ionic character drastically increases the molecule's polarity and its ability to interact favorably with water molecules, thereby enhancing aqueous solubility. This is a common strategy in drug development to improve the dissolution of poorly soluble parent compounds.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of hydroxypicolinic acids can be approached through various routes. While specific high-yield syntheses for the 4-hydroxy isomer are proprietary, general strategies often involve the oxidation of substituted pyridines or the construction of the pyridine ring from acyclic precursors. For instance, a related compound, 4-alkoxy-3-hydroxypicolinic acid, can be prepared from furfural through a multi-step process involving bromination and substitution.[6] A more direct, analogous approach for 4-hydroxypyridine involves the reaction of pyridine-4-boronic acid with a copper catalyst.[7]

Caption: Generalized synthetic concept for a 4-hydroxypyridine core.

Theoretical Reactivity

-

Chelation: Picolinic acids are well-known bidentate chelating agents for a variety of metal ions, coordinating through the pyridine nitrogen and the carboxylate oxygen. This property is central to their application in coordination chemistry and can be relevant to biological activity.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the strongly activating nature of the hydroxyl/pyridone group would direct incoming electrophiles to the positions ortho and para to it (C3 and C5).

-

Functional Group Reactivity: The carboxylic acid can undergo standard reactions such as esterification and amide bond formation. The pyridone N-H can be alkylated under suitable basic conditions.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of 4-Hydroxypicolinic acid hydrobromide is critical for any research application. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[8]

Experimental Protocol: Purity Determination by HPLC

This protocol is a self-validating system for assessing the purity of a 4-Hydroxypicolinic acid sample.

-

System Preparation:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.[8]

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

System Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

-

-

Sample and Standard Preparation:

-

Stock Solution: Accurately weigh and dissolve the 4-Hydroxypicolinic acid sample in a suitable solvent (e.g., a small amount of methanol or DMSO, diluted with Mobile Phase A) to a final concentration of ~1 mg/mL.

-

Working Solution: Dilute the stock solution to ~0.1 mg/mL with Mobile Phase A.

-

Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[8]

-

-

Data Acquisition:

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance, determined via a UV scan (typically around 260-280 nm for this chromophore).

-

Gradient Elution:

-

0-15 min: 5% to 95% Mobile Phase B.

-

15-18 min: Hold at 95% Mobile Phase B.

-

18-20 min: Return to 5% Mobile Phase B.

-

20-25 min: Re-equilibration at 5% Mobile Phase B.

-

-

Causality: A gradient elution ensures that impurities with a wide range of polarities are effectively separated from the main analyte peak.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-